molecular formula C22H14Cl2N2OS B2795667 N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide CAS No. 478050-03-2

N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide

货号: B2795667
CAS 编号: 478050-03-2
分子量: 425.33
InChI 键: INFAOCQGZBDZCY-KPKJPENVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

属性

IUPAC Name

N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2OS/c23-15-8-11-17(18(24)13-15)22(27)25-16-9-5-14(6-10-16)7-12-21-26-19-3-1-2-4-20(19)28-21/h1-13H,(H,25,27)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFAOCQGZBDZCY-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Structural Analogs

Benzothiazole Derivatives

(a) N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2,5-dichlorobenzamide
  • Key Difference : Chlorine substitution at positions 2,5 (vs. 2,4 in the target compound).
  • Impact: Altered electronic distribution and steric effects may influence receptor binding.
  • Molecular Weight : 399.29 g/mol (identical to the target compound) .
(b) N-(4-[(E)-2-(1,3-Benzothiazol-2-yl)ethenyl]phenyl)acetamide
  • Key Difference : Replacement of dichlorobenzamide with acetamide.
  • Impact: Reduced lipophilicity (XLogP3 ~4.5 vs. 6.1) and lower molecular weight (294.37 g/mol).

Benzoxazole and Thiazole Derivatives

(a) [18F]ZW27 and [18F]ZW31
  • Structure : Benzoxazole core with fluoro-sulfonamide substituents.
  • Application : PET imaging probes for α-synuclein aggregates in neurodegenerative diseases .
  • Comparison : The benzoxazole ring (vs. benzothiazole) reduces sulfur-mediated hydrophobic interactions. Fluorine substituents enhance bioavailability for CNS penetration, a feature absent in the target compound .
(b) 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure: Thiazole core with chlorophenyl and dimethylamino groups.
  • Activity : Cyclin-dependent kinase (CDK) inhibitor .
  • The dimethylamino group enhances solubility but may introduce steric hindrance .

Triazole and Thiadiazole Derivatives

(a) (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structure : Thiadiazole core with chlorophenyl and methylphenyl groups.
  • Activity : Broad-spectrum fungicidal and insecticidal properties .
  • Comparison : The thiadiazole ring’s electron-deficient nature contrasts with benzothiazole’s electron-rich system, affecting redox properties and target selectivity .
(b) N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol
  • Structure : Triazole core with sulfanyl and trimethoxyphenyl groups.
  • Comparison : The triazole ring’s smaller size may limit π-π stacking compared to benzothiazole, but the sulfanyl group enhances metal-binding capacity .

Table 1: Key Properties of Target Compound and Analogs

Compound Core Structure XLogP3 Molecular Weight (g/mol) Notable Bioactivity
Target Compound Benzothiazole 6.1 399.29 Kinase inhibition screening
N-[4-(Benzothiazol-2-yl)phenyl]-2,5-DCB Benzothiazole 6.0 399.29 Structural isomer
[18F]ZW31 Benzoxazole 4.8 ~450 α-Synuclein imaging
4-(4-Chlorophenyl)-Thiazole Derivative Thiazole 5.2 340.85 CDK inhibition

Table 2: Substituent Effects on Activity

Substituent Impact on Activity
2,4-Dichlorobenzamide High lipophilicity and halogen bonding; enhances kinase binding .
Benzoxazole Reduced sulfur interactions but improved CNS penetration for imaging .
Thiadiazole/Triazole Electron-deficient cores favor redox-mediated mechanisms (e.g., antimicrobial) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide, and how can reaction efficiency be maximized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

  • Step 1 : Coupling of 2,4-dichlorobenzoyl chloride with 4-aminostilbene derivatives under anhydrous conditions in solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
  • Step 2 : Introduction of the benzothiazole moiety via Suzuki-Miyaura cross-coupling or Wittig reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled heating (60–80°C) .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize yields by adjusting stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid) and degassing solvents to prevent oxidation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic proton environments and E/Z isomerism in the ethenyl group .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases (70:30 v/v) to assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out fragmentation .

Q. What solvent systems are recommended for purification via recrystallization?

  • Methodological Answer :

  • Methanol/Water : Ideal for removing polar impurities; dissolve the crude product in hot methanol and slowly add cold water to induce crystallization .
  • Ethyl Acetate/Hexane : Effective for non-polar byproducts; gradient elution (1:3 to 1:1 ratio) enhances crystal formation .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro and in vivo anticancer activity data for benzothiazole-ethenyl benzamide derivatives?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations and tissue distribution in rodent models .
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS to identify active/inactive forms .
  • Tumor Microenvironment Models : Use 3D spheroid assays or patient-derived xenografts (PDX) to mimic in vivo conditions and validate target engagement (e.g., EGFR inhibition) .

Q. What strategies mitigate off-target effects observed in enzyme inhibition studies involving benzothiazole-containing benzamides?

  • Methodological Answer :

  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for off-target kinases (e.g., JAK2, ABL1) and refine substituents .
  • Structure-Activity Relationship (SAR) : Modify the dichlorophenyl or benzothiazole groups to reduce hydrophobic interactions with non-target proteins .
  • Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to quantify IC₅₀ values against 50+ kinases and prioritize selective analogs .

Q. How should researchers design experiments to validate the compound’s mechanism of action in disrupting cancer cell proliferation?

  • Methodological Answer :

  • Gene Expression Analysis : Perform RNA-seq on treated vs. untreated cancer cells (e.g., MCF-7, A549) to identify differentially expressed pathways (e.g., apoptosis, cell cycle) .
  • Western Blotting : Quantify protein levels of key targets (e.g., Bcl-2, caspase-3) to confirm apoptosis induction .
  • CRISPR Knockout : Generate knockout cell lines for suspected targets (e.g., STAT3) and compare dose-response curves to wild-type cells .

Q. What experimental approaches address contradictory data in reactive oxygen species (ROS) modulation studies?

  • Methodological Answer :

  • Flow Cytometry : Use DCFH-DA probes to quantify ROS levels in real-time across multiple cell lines .
  • Antioxidant Coadministration : Test ROS-dependent cytotoxicity by pretreating cells with N-acetylcysteine (NAC) and measuring rescue effects .
  • Mitochondrial Isolation : Assess direct ROS generation in isolated mitochondria via Amplex Red assays .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。